4-benzyl-5-oxo-N-[(pyridin-2-yl)methyl]morpholine-3-carboxamide

Molecular weight Physicochemical properties Analytical characterization

Researchers conducting CNS drug discovery SAR studies require morpholine-3-carboxamide scaffolds with defined substitution patterns, yet analogs with the specific 4-benzyl/N-(pyridin-2-ylmethyl) combination are rarely available from a single validated source. This compound resolves that gap: • Unique pharmacophoric pattern combining H-bond donor/acceptor & π-stacking capacity • MW 325.4 g/mol enables unambiguous LC-MS detection in biological matrices • Synthetic handles (pyridine ring, benzyl group) for N-alkylation, cross-coupling, or bioconjugation Supplied with full CoA; ready for immediate global dispatch.

Molecular Formula C18H19N3O3
Molecular Weight 325.368
CAS No. 1351588-55-0
Cat. No. B2602181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-5-oxo-N-[(pyridin-2-yl)methyl]morpholine-3-carboxamide
CAS1351588-55-0
Molecular FormulaC18H19N3O3
Molecular Weight325.368
Structural Identifiers
SMILESC1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=CC=N3
InChIInChI=1S/C18H19N3O3/c22-17-13-24-12-16(21(17)11-14-6-2-1-3-7-14)18(23)20-10-15-8-4-5-9-19-15/h1-9,16H,10-13H2,(H,20,23)
InChIKeyRKILKCGIQBFOFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-Benzyl-5-oxo-N-[(pyridin-2-yl)methyl]morpholine-3-carboxamide: Structural Identity & Procurement


4-Benzyl-5-oxo-N-[(pyridin-2-yl)methyl]morpholine-3-carboxamide (CAS 1351588-55-0) is a synthetic small molecule (molecular formula C₁₈H₁₉N₃O₃, molecular weight 325.4 g/mol) belonging to the morpholine-3-carboxamide class . Its structure is characterized by a morpholine ring bearing a 5-oxo group, an N-benzyl substituent at the 4-position, and an N-(pyridin-2-ylmethyl)carboxamide moiety at the 3-position. This compound contains both hydrogen bond donor and acceptor functionalities, along with aromatic rings capable of π-stacking interactions, making it a scaffold of interest for medicinal chemistry and probe development.

Medicinal chemistry scaffold with morpholine, benzyl, and pyridinyl handles
Analytical identification supported by distinct molecular weight (325.4)
Compatible with probe derivatization and solid-state crystallography

4-Benzyl-5-oxo-N-[(pyridin-2-yl)methyl]morpholine-3-carboxamide: Substitution Risks


Within the morpholine-3-carboxamide class, even minor structural modifications—such as replacing the 4-benzyl group with thiophen-2-ylmethyl or removing the pyridin-2-ylmethyl moiety—can profoundly alter hydrogen bonding capacity, conformational preferences, and target engagement profiles [1]. The specific combination of the 4-benzyl and N-(pyridin-2-ylmethyl) substituents in this compound creates a unique pharmacophoric pattern that is not replicated by other commercially available morpholine-3-carboxamide analogs. Consequently, substituting this compound with a close analog without rigorous side-by-side validation risks confounding experimental results and producing non-reproducible data.

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4-Benzyl pharmacophore context

Removing or replacing the 4-benzyl group may shift hydrophobic pocket engagement and reported pharmacophoric patterns.

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Pyridin-2-ylmethyl context

Substituting the N-(pyridin-2-ylmethyl) moiety can alter hydrogen-bonding topology and target engagement, complicating SAR interpretation.

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Conformational sensitivity

Small variations in substituent geometry may shift solid-state conformation, potentially affecting formulation behavior.

4-Benzyl-5-oxo-N-[(pyridin-2-yl)methyl]morpholine-3-carboxamide: Differentiation vs. Analogs


Molecular Weight Differentiation vs. Closest Analogs

The target compound (MW 325.4 g/mol) exhibits a distinct molecular weight compared to its closest commercially available analogs. The des-benzyl variant (5-oxo-N-(pyridin-2-ylmethyl)morpholine-3-carboxamide, CAS 1351581-51-5) has a molecular weight of 314.34 g/mol, while the thiophen-2-ylmethyl analog (CAS 1421444-40-7) has a molecular weight of 331.39 g/mol . These differences enable unambiguous LC-MS identification and purity verification.

Molecular Weight
Head-to-head
325.4 g/mol Δ +11.06 vs. des-benzyl; Δ -5.99 vs. thiophene analog
Supports unambiguous LC-MS identification
Calculated from molecular formulas
Molecular weight Physicochemical properties Analytical characterization

Hydrogen Bond Donor & Hydrophobic Surface Comparison

The target compound possesses one hydrogen bond donor (the carboxamide N-H), identical to the des-benzyl analog. However, the presence of the 4-benzyl group introduces additional hydrophobic contacts absent in the des-benzyl variant, potentially enhancing binding affinity to hydrophobic enzyme pockets [1]. This is a class-level inference based on the known behavior of N-benzyl morpholine derivatives as monoamine oxidase (MAO) and neurotransmitter reuptake inhibitors [2].

Hydrogen Bond Donor & Surface
Class-level
1 H-bond donor ~45 Ų additional hydrophobic surface (estimated)
Context-dependent hydrophobic pocket interaction
Inferred from N-benzyl morpholine class behavior; data to verify
Hydrogen bonding Drug-likeness Pharmacophore

Conformational Rigidity & Crystal Packing Properties

Crystallographic analysis of structurally related pyridinyl morpholine compounds reveals that the position of the pyridine nitrogen and the nature of the N-substituent significantly affect molecular conformation and intermolecular hydrogen bonding networks [1]. The target compound, with its N-(pyridin-2-ylmethyl) group and 4-benzyl substituent, is expected to adopt a folded conformation with distinct crystal packing compared to analogs bearing alternative substituents. This differentiation is relevant for solid-form selection in formulation development.

Conformational & Packing
Class-level
Predicted folded conformation; crystal packing not yet reported Dihedral angle for related analog: 11.3°
Solid-state property context for formulation review
Based on structurally related pyridinyl morpholine X-ray data
Crystal structure Conformation Solid-state properties

Patent Landscape for Pyridinyl Morpholine Derivatives

The target compound falls within the generic scope of multiple patent families covering pyridinyl morpholine derivatives, including WO2007143597A2 (organic compounds as SCD inhibitors) and US Patent 12410136 (pyridinyl morpholine compounds for schizophrenia treatment) [1] [2]. However, the specific 4-benzyl-5-oxo-N-(pyridin-2-ylmethyl) substitution pattern is not explicitly exemplified in these patents, potentially offering a distinct freedom-to-operate position compared to more extensively claimed analogs.

Patent Landscape
Supporting
Not explicitly exemplified in known patent families
May support underexplored chemical space positioning
Patents: WO2007143597A2, US 12410136
Patent protection Freedom to operate Intellectual property

4-Benzyl-5-oxo-N-[(pyridin-2-yl)methyl]morpholine-3-carboxamide: Application Scenarios


CNS Drug Discovery Scaffold

The combination of a morpholine ring, benzyl group, and pyridin-2-ylmethyl moiety positions this compound as a versatile scaffold for central nervous system (CNS) drug discovery programs. The structural features are consistent with known pharmacophores for monoamine oxidase inhibition and neurotransmitter reuptake modulation [1]. Procurement of this specific compound enables structure-activity relationship (SAR) studies where the 4-benzyl group serves as a key vector for exploring hydrophobic pocket interactions, while the pyridinyl nitrogen provides a handle for hydrogen bonding or metal coordination [2].

LC-MS Reference Standard

With a well-defined molecular weight of 325.4 g/mol (C₁₈H₁₉N₃O₃) [1] and distinct isotopic pattern, this compound is suitable as an analytical reference standard for developing liquid chromatography-mass spectrometry (LC-MS) methods. Its molecular weight is sufficiently differentiated from common background ions and from structurally related morpholine-3-carboxamide analogs to enable unambiguous detection and quantification in complex biological matrices.

Crystallography & Solid-State Studies

Based on the conformational behavior observed in structurally related pyridinyl morpholine compounds, this molecule is a candidate for single-crystal X-ray diffraction studies to elucidate the impact of the 4-benzyl and N-(pyridin-2-ylmethyl) substituents on crystal packing and intermolecular interactions [1]. Such studies are valuable for understanding solid-state properties relevant to formulation development and polymorph screening.

Chemical Biology Probe Development

The presence of the pyridine ring and benzyl group provides synthetic handles for further derivatization, including N-alkylation, metal-catalyzed cross-coupling, or bioconjugation. This compound can serve as a starting point for developing chemical biology probes (e.g., affinity probes, fluorescent tracers) targeting enzymes or receptors implicated in neurological and inflammatory pathways, as suggested by the broader patent literature on morpholine derivatives [1].

Application
Selection Property
Validation Focus
CNS probe & SAR studies
4-Benzyl pharmacophore vector
Hydrophobic pocket engagement and target residence time
LC-MS reference standard
Distinct molecular weight (325.4)
Signal differentiation from des-benzyl and thiophene analogs
Solid-state crystallography
Predicted folded conformation
Polymorph screening and formulation stability
Chemical biology probe development
Pyridine and benzyl synthetic handles
Derivatization for affinity probes or fluorescent tracers
Applications are research-use contexts; validate target engagement and selectivity for specific models.
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